molecular formula C11H15ClFNO2 B6190652 methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate hydrochloride CAS No. 2648948-75-6

methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate hydrochloride

Cat. No.: B6190652
CAS No.: 2648948-75-6
M. Wt: 247.7
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Description

Methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group, which can influence its reactivity and interactions with biological systems.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-fluorobenzaldehyde and a suitable amine source.

  • Reaction Steps: The process involves the formation of an intermediate imine, followed by reduction and esterification steps.

  • Industrial Production Methods: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as Grignard reagents can be employed.

Major Products Formed:

  • Oxidation: Methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoic acid.

  • Reduction: Methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanol.

  • Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of fluorophenyl groups with biological targets. Medicine: Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group can influence binding affinity and selectivity towards these targets, affecting pathways related to disease processes.

Comparison with Similar Compounds

  • Methyl 2-amino-2-(2-fluorophenyl)acetate

  • 2-aminomethyl-7-chloro-2,3-dihydro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine dimaleate

Uniqueness: Methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate hydrochloride is unique due to its specific structural features, such as the presence of the fluorophenyl group and the methylated amino group, which can influence its reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, highlighting its preparation, reactions, applications, and comparison with similar compounds

Properties

CAS No.

2648948-75-6

Molecular Formula

C11H15ClFNO2

Molecular Weight

247.7

Purity

95

Origin of Product

United States

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